CID 71406819

Description

CID 71406819 (PubChem Compound Identifier 71406819) is a chemical compound whose structural and functional properties are of significant interest in pharmacological and industrial research. For instance, oscillatoxin derivatives () and brominated aromatic carboxylic acids () exhibit structural complexity and biological activity, which may parallel this compound’s characteristics.

Key inferred properties of this compound, based on structurally similar compounds:

- Core structure: Likely a polycyclic aromatic or heterocyclic framework (e.g., benzothiophene, indole, or oscillatoxin-like macrocycle).

- Functional groups: Potential substituents such as halogens (e.g., bromine), carboxyl groups, or methyl moieties, which influence solubility and reactivity.

- Biological activity: Possible enzyme inhibition (e.g., CYP1A2) or cytotoxicity, as seen in related compounds ().

Properties

CAS No. |

847930-97-6 |

|---|---|

Molecular Formula |

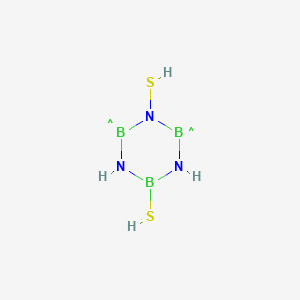

B3H4N3S2 |

Molecular Weight |

142.6 g/mol |

InChI |

InChI=1S/B3H4N3S2/c7-3-4-1-6(8)2-5-3/h4-5,7-8H |

InChI Key |

KTVANHVGURCPSH-UHFFFAOYSA-N |

Canonical SMILES |

[B]1NB(N[B]N1S)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71406819 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.

Coupling with piperazine: The intermediate is then reacted with piperazine to form the piperazine derivative.

Acylation: The final step involves the acylation of the piperazine derivative with 2,6-dimethylphenylacetyl chloride to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CID 71406819 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 71406819 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: this compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 71406819 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CID 71406819’s hypothetical analogs, leveraging data from the evidence to highlight structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

Core Scaffold :

- Oscillatoxin D (CID 101283546) features a macrocyclic lactone, distinguishing it from this compound’s hypothetical aromatic/heterocyclic core .

- Benzothiophene (CID 737737) and indole (CID 252137) derivatives share planar aromatic systems with this compound but differ in heteroatom composition (sulfur vs. nitrogen) .

Substituent Effects :

Functional Comparison

- Biological Activity: Oscillatoxin D exhibits marine toxin-like cytotoxicity, while this compound’s hypothetical profile aligns more with small-molecule enzyme inhibitors (e.g., CYP1A2) .

Synthetic Complexity :

Research Findings and Analytical Techniques

Table 2: Analytical Data for Differentiation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.